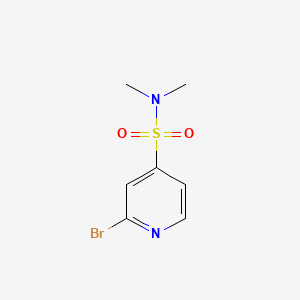![molecular formula C11H20Cl3N3 B13502023 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine moiety, which is a six-membered nitrogen-containing aromatic ring. The combination of these two structures imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reduction: The nitrile intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrrolidine moieties are substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The compound’s unique structure enables it to bind to enantioselective proteins, leading to different biological profiles and effects .
類似化合物との比較
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(pyridin-2-yl)methanamine: This compound shares the pyridine moiety but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound features a pyrrolidine ring similar to the target compound but differs in the position of the pyridine moiety.
The uniqueness of this compound lies in its combination of the pyridine and pyrrolidine rings, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C11H20Cl3N3 |
|---|---|
分子量 |
300.7 g/mol |
IUPAC名 |
[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-8-11-5-3-7-14(11)9-10-4-1-2-6-13-10;;;/h1-2,4,6,11H,3,5,7-9,12H2;3*1H |
InChIキー |
UMDDTGPYHXUNOD-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=N2)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


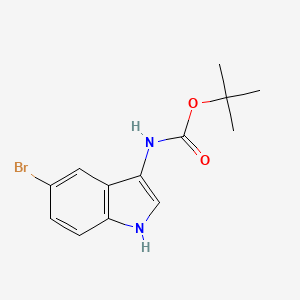
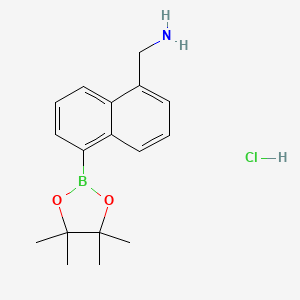



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)

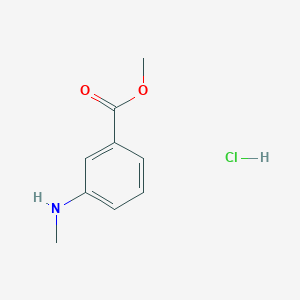
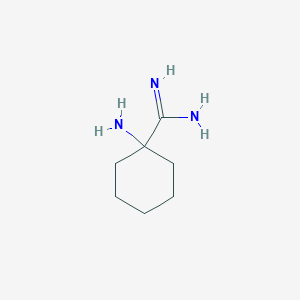
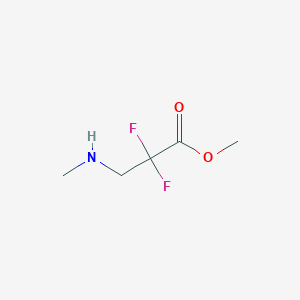
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
